
N,N-Diisopropylacrylamide
Overview
Description
N,N-Diisopropylacrylamide (chemical formula: C₉H₁₇NO) is a substituted acrylamide derivative characterized by two isopropyl groups attached to the nitrogen atom. This structural feature imparts unique physicochemical properties, including enhanced hydrophobicity and steric hindrance compared to simpler acrylamides like N-isopropylacrylamide (NIPAm) . The compound is synthesized via nucleophilic substitution or copolymerization reactions, often involving acryloyl chloride and diisopropylamine, as demonstrated in the preparation of (Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-diisopropylacrylamide (yield: 94%, NMR-confirmed structure) . Its applications span antimicrobial agents, drug delivery systems (DDS), and stimuli-responsive polymers due to its tunable phase transitions and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropylacrylamide can be synthesized through the reaction of acryloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Acryloyl chloride} + \text{Diisopropylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), a thermoresponsive polymer.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in organic solvents.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Corresponding carboxylic acid and diisopropylamine
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Thermoresponsive Hydrogels
DIPAAm is primarily utilized in the synthesis of thermoresponsive hydrogels that exhibit a lower critical solution temperature (LCST). At temperatures below the LCST, these hydrogels remain soluble in water, while at temperatures above this threshold, they undergo a phase transition to form a gel-like structure. This property makes DIPAAm-based hydrogels suitable for applications where controlled release and responsiveness to environmental stimuli are crucial.
Drug Delivery Systems
One of the most significant applications of DIPAAm is in drug delivery systems. The ability of DIPAAm-based hydrogels to encapsulate drugs and release them in a controlled manner at specific temperatures has been widely studied. For instance:
- Temperature-Triggered Release : DIPAAm hydrogels can be designed to release therapeutic agents upon reaching physiological temperatures (around 37°C). This feature is particularly beneficial for targeted drug delivery in cancer therapy, where localized heating can enhance drug release at tumor sites .
- Combination with Other Polymers : DIPAAm is often copolymerized with other monomers to enhance its properties. For example, copolymers with poly(ethylene glycol) (PEG) have shown improved biocompatibility and controlled drug release profiles .
Tissue Engineering
DIPAAm-based materials are extensively researched for their applications in tissue engineering due to their biocompatibility and ability to mimic natural tissue environments.
Scaffold Development
- Cell Culture Substrates : DIPAAm hydrogels can be used as scaffolds for cell culture, providing a suitable environment for cell attachment and growth. The thermoresponsive nature allows for easy detachment of cell sheets from the substrate without the need for enzymatic treatment .
- Injectable Hydrogels : The development of injectable DIPAAm-based hydrogels enables minimally invasive procedures for tissue repair. These gels can be injected into damaged tissues, where they gel upon reaching body temperature, providing a supportive matrix for tissue regeneration .
Smart Materials and Sensors
Beyond biomedical applications, DIPAAm is also being explored in the field of smart materials and sensors.
Sensing Applications
- Environmental Sensors : DIPAAm-based polymers are being developed as sensors that respond to temperature changes or specific chemical stimuli. Their ability to undergo reversible phase transitions makes them ideal candidates for use in smart sensing devices .
- Electro-responsive Films : Recent studies have focused on creating electro-responsive films using DIPAAm copolymers that can change their properties upon application of an electric field. This innovation opens up possibilities for integrating these materials into electronic devices .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of DIPAAm in various applications:
Mechanism of Action
The mechanism by which N,N-Diisopropylacrylamide exerts its effects is primarily through its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-responsive behavior, transitioning from a hydrophilic to a hydrophobic state at a specific temperature. This property is exploited in various applications, such as controlled drug release and tissue engineering.
Comparison with Similar Compounds
Structural Comparison
Compound | Substituents on Nitrogen | Molecular Formula | Key Structural Features |
---|---|---|---|
N,N-Diisopropylacrylamide | Two isopropyl groups | C₉H₁₇NO | High steric bulk, hydrophobic |
N-Isopropylacrylamide (NIPAm) | Single isopropyl group | C₆H₁₁NO | Moderate hydrophobicity, LCST ~32°C |
N,N-Dimethylacrylamide | Two methyl groups | C₅H₉NO | Low steric hindrance, hydrophilic |
N,N-Diethylacrylamide | Two ethyl groups | C₇H₁₃NO | Intermediate hydrophobicity, flexible |
N,N-Dimethylaminopropyl acrylamide | Dimethylaminopropyl chain | C₈H₁₆N₂O | Cationic, pH-responsive |
Key Insights :
- Bulkier substituents (e.g., isopropyl in this compound) reduce water solubility and increase thermal stability compared to smaller groups (methyl, ethyl) .
- Cationic derivatives like N,N-dimethylaminopropyl acrylamide exhibit pH-dependent behavior, unlike neutral analogs .
Physicochemical Properties
Thermoresponsiveness
- NIPAm : Lower critical solution temperature (LCST) ~32°C; widely used in temperature-sensitive hydrogels .
- This compound : Higher LCST (>40°C) due to increased hydrophobicity; requires higher temperatures for phase separation .
- N,N-Diethylacrylamide : LCST ~25–30°C; balance between flexibility and hydrophobicity .
Degradation Stability
Polymer | Degradation Factor* |
---|---|
Poly(this compound) | −0.210 |
Poly(isopropyl crotonate) | −0.109 |
Poly(NIPAm) | ~0 (baseline) |
*Negative values indicate slower degradation .
Insight : The bulky isopropyl groups in this compound enhance resistance to hydrolytic and enzymatic degradation compared to NIPAm and crotonate derivatives .
Drug Delivery Systems (DDS)
- NIPAm Copolymers : Used in temperature-controlled drug release (e.g., curcumin-loaded NIPAm clusters) .
- This compound : Explored in antimicrobials (e.g., (Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-diisopropylacrylamide with Gram-positive bactericidal activity) .
- N,N-Dimethylaminopropyl acrylamide: Utilized in gene delivery due to cationic charge and DNA-binding capacity .
Stimuli-Responsive Materials
Biological Activity
N,N-Diisopropylacrylamide (DIPAAm) is a temperature-responsive polymer that has garnered attention in various biomedical applications due to its unique properties. This article delves into the biological activity of DIPAAm, focusing on its antimicrobial properties, biocompatibility, and potential applications in drug delivery and tissue engineering.
DIPAAm is a derivative of acrylamide characterized by the presence of two isopropyl groups attached to the nitrogen atom. This modification enhances its solubility and thermal responsiveness compared to its parent compound, poly(N-isopropylacrylamide) (PNIPAM). The critical solution temperature (LCST) of DIPAAm is around 32°C, which is close to human body temperature, making it suitable for biomedical applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DIPAAm-based polymers. For instance, research involving silver nanoparticles (AgNPs) encapsulated in poly-DIPAAm showed significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on nanoparticle size and concentration, indicating that DIPAAm can enhance the antimicrobial properties of encapsulated agents .
Table 1: Antimicrobial Efficacy of DIPAAm-Based Nanocomposites
Nanocomposite Type | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|---|
DIPAAm-AgNP | Escherichia coli | 15 | 50 |
DIPAAm-AgNP | Staphylococcus aureus | 18 | 50 |
DIPAAm-AgNP | Pseudomonas aeruginosa | 12 | 50 |
Biocompatibility
Biocompatibility is a crucial factor for any material intended for medical use. Studies on DIPAAm-based hydrogels indicate excellent biocompatibility, with minimal cytotoxic effects observed in various cell lines. For example, a cytotoxicity study conducted on liver cancer cell lines (HepG2) revealed that DIPAAm hydrogels exhibited low toxicity, supporting their potential use in drug delivery systems .
Case Study: DIPAAm Hydrogel in Drug Delivery
A recent investigation into the use of DIPAAm hydrogels for controlled drug release demonstrated that these materials could effectively encapsulate therapeutic agents while maintaining their structural integrity. The study found that the release profile of drugs could be modulated by adjusting the temperature, highlighting the versatility of DIPAAm in responsive drug delivery applications .
Applications in Tissue Engineering
DIPAAm's thermal responsiveness and biocompatibility make it an attractive candidate for tissue engineering. Its ability to undergo sol-gel transitions at physiological temperatures allows for minimally invasive application methods. Research has shown that DIPAAm-based scaffolds can support cell attachment and proliferation, making them suitable for regenerative medicine .
Table 2: Applications of DIPAAm in Biomedical Fields
Application | Description |
---|---|
Drug Delivery | Controlled release systems utilizing thermal responsiveness |
Tissue Engineering | Scaffolds promoting cell growth and tissue regeneration |
Antimicrobial Coatings | Surface modifications to enhance antimicrobial properties |
Properties
IUPAC Name |
N,N-di(propan-2-yl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSNAAUPKDRMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339880 | |
Record name | N,N-Diisopropylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44975-46-4 | |
Record name | N,N-Diisopropylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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